N-(4-acetamidophenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide
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Description
N-(4-acetamidophenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide, commonly referred to as API-1, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. API-1 is a member of the isoquinoline class of compounds and has been shown to inhibit the activity of the transcription factor, c-Myc, which is known to play a critical role in the development and progression of many types of cancer.
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
A study by Alagarsamy et al. (2015) explored the synthesis of quinazolinyl acetamides to investigate their analgesic and anti-inflammatory activities. Among the synthesized compounds, one demonstrated potent analgesic and anti-inflammatory effects, with a lower ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimicrobial Activity
Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds, showing significant antimicrobial activity against selected microbial species. This study highlights the potential of such compounds in the development of new antimicrobial agents (Gul et al., 2017).
Antiproliferative Activity
Hassan et al. (2021) created a new series of 2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives, evaluating their anticancer activity. Some compounds showed higher cytotoxic activity than Staurosporine, indicating their potential as antiproliferative agents (Hassan et al., 2021).
Anticonvulsant Agents
Kothayer et al. (2019) synthesized N‐(1‐methyl‐4‐oxo‐2‐un/substituted‐1,2‐dihydroquinazolin‐3[4H]‐yl) derivatives, evaluating their anticonvulsant activities. Compound 4n showed promising activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, suggesting a potential mechanism through GABAA binding (Kothayer et al., 2019).
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-12-25-13-11-18-19(22(25)28)5-4-6-20(18)29-14-21(27)24-17-9-7-16(8-10-17)23-15(2)26/h4-11,13H,3,12,14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBLICPNKLWZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide |
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